2-ethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-3-21-8-15(20)17-16-13-9-22-10-14(13)18-19(16)12-6-4-5-11(2)7-12/h4-7H,3,8-10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTTVSNWOHGHSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C2CSCC2=NN1C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the preparation of intermediates, purification, and final product isolation.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Catalysts: Palladium on carbon, platinum, and other metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-ethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Electronic Effects
- 3-Methylphenyl (Target Compound) : The methyl group is electron-donating, enhancing aromatic ring electron density. This may improve π-π stacking interactions in biological targets compared to electron-withdrawing groups .
- 4-Methoxyphenyl (CAS 392255-26-4) : Methoxy groups increase polarity and hydrogen-bond acceptor capacity, which may enhance solubility but reduce membrane permeability .
Steric Effects
Impact on Solid-State Properties
- Crystallinity : highlights the importance of ethoxy and methoxy groups in forming stable crystal lattices. The target compound’s ethoxy group may promote intermolecular hydrogen bonding, as suggested by graph-set analysis in .
- Melting Points : Chloro-substituted analogs (e.g., CAS 392255-26-4) likely exhibit higher melting points due to stronger dipole interactions, whereas methoxybenzamide derivatives (CAS ~407.5) may display lower melting points due to reduced symmetry .
Biological Activity
Chemical Structure
The chemical structure of 2-ethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide can be represented as follows:
This structure includes:
- An ethoxy group
- A thieno[3,4-c]pyrazole core
- A 3-methylphenyl substituent
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antioxidant Activity : Thieno[2,3-c]pyrazole derivatives have been evaluated for their ability to act as antioxidants. For instance, studies have shown that these compounds can protect against oxidative stress in erythrocytes of fish exposed to toxic substances like 4-nonylphenol .
- Anti-inflammatory Properties : Some thienopyrazole compounds have demonstrated potential as anti-inflammatory agents by selectively inhibiting phosphodiesterase enzymes involved in inflammatory pathways .
- Antimicrobial Activity : Similar derivatives have been reported to exhibit antimicrobial properties, making them potential candidates for treating infections .
- Anticancer Potential : Certain thienopyrazole compounds have shown promise in cancer research by inhibiting specific kinases associated with tumor growth .
Case Study 1: Antioxidant Effects on Fish Erythrocytes
A study evaluated the effects of newly synthesized thieno[2,3-c]pyrazole compounds on the erythrocytes of Clarias gariepinus (African catfish) exposed to 4-nonylphenol. The results indicated that treatment with these thieno[2,3-c]pyrazole compounds significantly reduced the percentage of altered erythrocytes compared to controls exposed only to the toxin.
| Treatment | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonyl phenol | 40.3 ± 4.87 |
| Thieno Compound A | 12 ± 1.03 |
| Thieno Compound B | 0.6 ± 0.16 |
This data suggests that thieno[2,3-c]pyrazole derivatives could mitigate oxidative damage in aquatic organisms .
Case Study 2: Inhibition of Aurora Kinase
In another study focusing on the anticancer activity of thienopyrazoles, researchers reported that certain derivatives effectively inhibited aurora kinase activity, which is crucial for cell division and proliferation in cancer cells . This inhibition could lead to reduced tumor growth and increased apoptosis in cancerous cells.
Q & A
Q. How are conflicting biological activity data resolved across assay systems?
- Methodological Answer : Discrepancies (e.g., high in vitro vs. low cellular activity) are analyzed via pharmacokinetic profiling (plasma protein binding, metabolic stability in liver microsomes). Use orthogonal assays (e.g., SPR for binding affinity, Western blot for LPA reduction) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
